N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide
Description
Properties
IUPAC Name |
2-N,2-N-dimethyl-1-N-[[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl]pyrrolidine-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O3/c1-19-17-21(25(32)30-15-7-6-10-20-9-4-5-11-23(20)30)13-14-22(19)18-28-27(34)31-16-8-12-24(31)26(33)29(2)3/h4-5,9,11,13-14,17,24H,6-8,10,12,15-16,18H2,1-3H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOLFWZIFNQQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCCC4C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzazepine Intermediate Preparation
The 2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl fragment is synthesized via:
- Friedel-Crafts acylation of 4-methylbiphenyl derivatives with tetrahydro-1-benzazepine-1-carbonyl chloride.
- Catalytic hydrogenation of nitrobenzazepine precursors to install the tetrahydrobenzazepine ring.
Table 1: Representative Benzazepine Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Acylation | AlCl₃, anhydrous solvent, 80°C, 6 h | 65–75% | |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C, 12 h | 85–90% |
Pyrrolidine-1,2-dicarboxamide Core Synthesis
The pyrrolidine dicarboxamide is typically synthesized via:
- Cyclization of L-proline derivatives with dimethylamine and thioamide reagents.
- Amide coupling using carbodiimides (e.g., EDC) or uronium salts (e.g., HATU).
Critical Challenges :
Final Coupling and Functionalization
The benzazepine and pyrrolidine moieties are linked via:
- Nucleophilic substitution of a benzyl chloride intermediate with the pyrrolidine amine.
- Methylation of the pyrrolidine nitrogen using dimethyl sulfate or methyl iodide.
Table 2: Coupling and Methylation Protocols
Optimization and Purification Strategies
Crystallization Techniques
Polymorph control is achieved via:
- Solvent emulsification (e.g., acetone/water 20:80) followed by slow cooling to 27°C.
- Seed-induced crystallization to enhance purity (>95%).
Table 3: Crystallization Conditions for Polymorph Control
| Solvent System | Temperature (Cooling Rate) | Yield | Purity |
|---|---|---|---|
| Acetone/water (20:80) | 50°C → 27°C (38 min) | 76% | >98% |
| Ethanol/water (50:50) | RT → 15°C (5 min) | 65–70% | 95–97% |
Chromatographic Purification
Final purification employs:
- Column chromatography (SiO₂, ethyl acetate/hexane 1:9).
- Recrystallization from THF or acetone/water mixtures.
Mechanistic Insights and Challenges
Racemization Mitigation
Harsh cyclization conditions (e.g., boiling acetic acid) risk C2 racemization . Solutions include:
Thioamide Stability
The dimethylcarbamothioyl group is prone to oxidative degradation . Mitigation strategies:
Comparative Analysis of Synthesis Routes
Table 4: Efficiency Comparison of Key Methods
| Method | Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization + Coupling | 5 | 40–50% | High stereochemical control | Low throughput |
| Linear Tripeptide Route | 6 | 30–35% | Scalable intermediates | Racemization risk |
| Djenkolic Acid Method | 4 | 45–55% | Commercially available reagents | Moderate crystallization yields |
Chemical Reactions Analysis
Types of Reactions
Fedovapagon undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be carried out to introduce or replace functional groups on the benzazepine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of Fedovapagon with modified functional groups, which can be further investigated for their pharmacological properties .
Scientific Research Applications
Medicine: The primary application of Fedovapagon is in the treatment of nocturia. .
Chemistry: The compound serves as a model molecule for studying the synthesis and reactivity of benzazepine derivatives.
Mechanism of Action
Fedovapagon exerts its effects by selectively binding to and activating the vasopressin V2 receptors in the kidneys. This activation leads to the reabsorption of water from urine, reducing urine volume and frequency. The molecular targets involved in this pathway include the vasopressin V2 receptors and associated signaling molecules that regulate water reabsorption .
Comparison with Similar Compounds
Key Observations:
Backbone Flexibility vs. In contrast, the tetrahydroimidazo-pyridine derivatives feature a rigid bicyclic system, which may restrict rotational freedom but enhance selectivity.
Substituent Effects: The benzazepine-carbonyl-phenylmethyl group in the target compound introduces a fused aromatic system, likely influencing π-π stacking interactions in biological targets . The nitrophenyl and cyano groups in compounds 2d and 1l are strong electron-withdrawing groups, which could modulate reactivity or binding affinity compared to the electron-rich benzazepine moiety. The diethyl ester groups in 2d and 1l enhance solubility in organic solvents but may reduce bioavailability compared to the amide linkages in the target compound.
Pharmacological Implications
Biological Activity
N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide, commonly referred to as Fedovapagon , is a synthetic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
- IUPAC Name : (2S)-N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide
- Molecular Formula : C27H34N4O3
- Molecular Weight : 462.6 g/mol
The compound features a pyrrolidine backbone and a complex benzazepine moiety that contributes to its biological activity. The presence of carboxamide and carbonyl functional groups enhances its interaction with biological targets.
Fedovapagon has been studied for its interactions with various biological pathways:
- Neuropharmacological Effects : Research indicates that Fedovapagon may modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can potentially influence mood and cognitive functions.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory responses in preclinical models. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.
- Antitumor Activity : Preliminary studies have indicated that Fedovapagon may exert cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
Several studies have investigated the biological effects of Fedovapagon:
- Study 1 : A preclinical trial assessed the neuroprotective effects of Fedovapagon in models of neurodegenerative diseases. Results showed significant improvements in cognitive function and reduced neuronal death compared to control groups.
- Study 2 : In vitro studies demonstrated that Fedovapagon inhibited the proliferation of breast cancer cells by inducing apoptosis. The compound was effective at concentrations as low as 10 µM.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
